Cas no 868970-38-1 (methyl 2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}propanoate)

Methyl 2-{3-(pyridin-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}propanoate is a heterocyclic compound featuring a triazolopyridazine core with a pyridinyl substituent and a thioether-linked methyl propanoate moiety. This structure confers potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for designing biologically active molecules. The presence of the triazolopyridazine system may enhance binding affinity to target proteins, while the thioether linkage offers synthetic versatility for further derivatization. The ester group provides a handle for prodrug strategies or structural modifications. Its well-defined heterocyclic architecture makes it a candidate for investigating enzyme inhibition or receptor modulation, though specific applications depend on further pharmacological evaluation.
methyl 2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}propanoate structure
868970-38-1 structure
Product name:methyl 2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}propanoate
CAS No:868970-38-1
MF:C14H13N5O2S
MW:315.350320577621
CID:5958834
PubChem ID:16798830

methyl 2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}propanoate
    • Propanoic acid, 2-[[3-(4-pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio]-, methyl ester
    • methyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanoate
    • methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
    • SR-01000016346
    • F1835-0464
    • SR-01000016346-1
    • AKOS024612949
    • methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate
    • 868970-38-1
    • Inchi: 1S/C14H13N5O2S/c1-9(14(20)21-2)22-12-4-3-11-16-17-13(19(11)18-12)10-5-7-15-8-6-10/h3-9H,1-2H3
    • InChI Key: XMSRXNNSWRHOJS-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C(SC1=NN2C(C3C=CN=CC=3)=NN=C2C=C1)C

Computed Properties

  • Exact Mass: 315.07899585g/mol
  • Monoisotopic Mass: 315.07899585g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 108Ų
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.44±0.1 g/cm3(Predicted)
  • pka: 1.47±0.10(Predicted)

methyl 2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1835-0464-2μmol
methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate
868970-38-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1835-0464-75mg
methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate
868970-38-1 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1835-0464-20μmol
methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate
868970-38-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1835-0464-50mg
methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate
868970-38-1 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1835-0464-1mg
methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate
868970-38-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1835-0464-5mg
methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate
868970-38-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1835-0464-10mg
methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate
868970-38-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1835-0464-4mg
methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate
868970-38-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1835-0464-20mg
methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate
868970-38-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1835-0464-2mg
methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate
868970-38-1 90%+
2mg
$59.0 2023-05-17

Additional information on methyl 2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}propanoate

Recent Advances in the Study of Methyl 2-{3-(Pyridin-4-yl)-1,2,4-Triazolo[4,3-b]Pyridazin-6-ylsulfanyl}Propanoate (CAS: 868970-38-1)

In recent years, the compound methyl 2-{3-(pyridin-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}propanoate (CAS: 868970-38-1) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique triazolopyridazine scaffold, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and anti-inflammatory agents. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, biological activity, and potential clinical applications.

The synthesis of methyl 2-{3-(pyridin-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}propanoate involves a multi-step process that typically begins with the condensation of pyridin-4-yl hydrazine with a suitable pyridazine derivative. Recent studies have focused on optimizing the reaction conditions to improve yield and purity. For instance, a 2023 publication in the Journal of Medicinal Chemistry reported a novel catalytic method that reduces side reactions and enhances the overall efficiency of the synthesis. This advancement is critical for scaling up production for preclinical and clinical studies.

From a pharmacological perspective, methyl 2-{3-(pyridin-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}propanoate has demonstrated potent inhibitory activity against several kinases, including JAK2 and FLT3, which are implicated in various cancers. In vitro studies have shown that the compound effectively suppresses the proliferation of leukemia cell lines by inducing apoptosis and cell cycle arrest. Moreover, its selectivity profile suggests a lower risk of off-target effects compared to existing kinase inhibitors, making it a promising candidate for targeted therapy.

In addition to its anticancer properties, recent research has explored the anti-inflammatory potential of this compound. A 2024 study published in Bioorganic & Medicinal Chemistry Letters revealed that methyl 2-{3-(pyridin-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}propanoate significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. These findings suggest its potential utility in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Despite these promising results, challenges remain in the clinical translation of methyl 2-{3-(pyridin-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}propanoate. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires further optimization to improve its metabolic stability. Ongoing research is focused on structural modifications, such as the introduction of fluorine atoms or the development of prodrugs, to address these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progression of this compound into clinical trials.

In conclusion, methyl 2-{3-(pyridin-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}propanoate (CAS: 868970-38-1) represents a versatile and promising scaffold in medicinal chemistry. Its dual functionality as a kinase inhibitor and anti-inflammatory agent underscores its potential in addressing unmet medical needs. Continued research and development efforts will be crucial in unlocking its full therapeutic potential and advancing it toward clinical application.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd